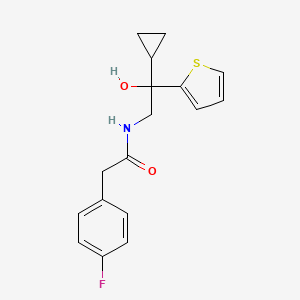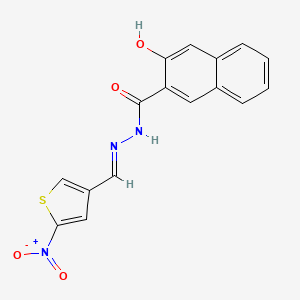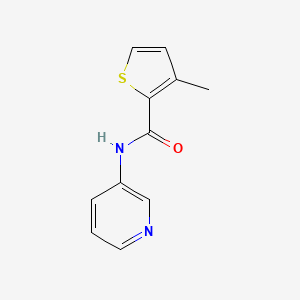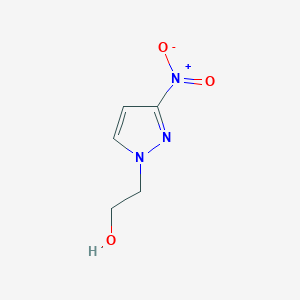
2-(3-nitro-1H-pyrazol-1-yl)ethanol
説明
2-(3-Nitro-1H-pyrazol-1-yl)ethanol (2-NPE) is a small organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology. It has been studied extensively in recent years due to its potential use in the development of new drugs and treatments.
科学的研究の応用
Coordination Chemistry and Metal Complex Formation
Study of Coordination Behaviour : The coordination behavior of pyrazole derivatives, including those similar to 2-(3-nitro-1H-pyrazol-1-yl)ethanol, has been extensively studied. For instance, the reactivity of pyrazole ligands against metals like Pd(II), Zn(II), and Cu(II) leads to the formation of complexes with diverse geometries and nuclearity. These complexes have been characterized by analytical, spectroscopic methods, and single-crystal X-ray diffraction, providing insights into their potential applications in catalysis and material science (Muñoz et al., 2011).
Synthetic Methodologies for Bioactive Compounds
Development of Potent Bioactive Compounds : Pyrazole derivatives have been synthesized as intermediates for bioactive compounds. A general approach for assembling polysubstituted pyrazoles and isoxazoles has been developed, leading to compounds with potential biological activity. Such methodologies allow for the transformation of the alcohol moiety in pyrazole derivatives into ethylamines, offering a pathway to synthesize derivatives of antitumor alkaloids and other potent bioactive compounds (Chagarovskiy et al., 2016).
New Materials with Unique Properties
Antibacterial Activity and Material Synthesis : Pyrazole derivatives have been synthesized with significant antibacterial activity. An example includes the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, demonstrating strong potency against bacterial strains. Such research indicates the potential of pyrazole derivatives in developing new antibacterial agents (Kerru et al., 2020).
Synthesis of Complexes for Catalytic Applications : Pyrazole derivatives are used in the synthesis of metal complexes that serve as catalysts. For instance, iron, cobalt, nickel, and palladium complexes synthesized using pyrazole ligands have been evaluated as ethylene oligomerization catalysts. These studies highlight the role of pyrazole derivatives in catalysis and their potential in industrial applications (Ainooson et al., 2011).
将来の方向性
Pyrazole compounds, including “2-(3-nitro-1H-pyrazol-1-yl)ethanol”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can serve as a model for further developments in catalytic processes relating to catecholase activity .
特性
IUPAC Name |
2-(3-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-4-3-7-2-1-5(6-7)8(10)11/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXOQNWQSFRXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)
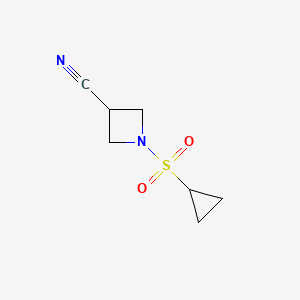
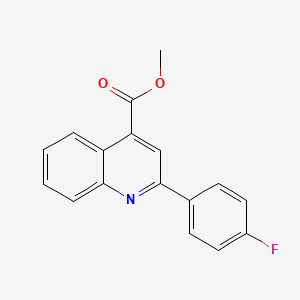

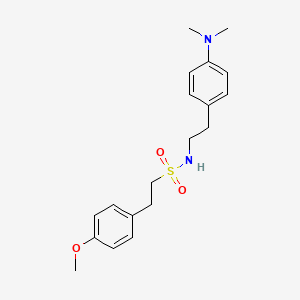
![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)
![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)
